molecular formula C17H15N3O2 B5416708 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5416708
M. Wt: 293.32 g/mol
InChI Key: QEQOYZCACFVJAC-UHFFFAOYSA-N
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Description

3-Phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOYZCACFVJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 3-phenyl-N-(1-phenylethyl)acrylamide
  • 3-phenyl-N-(2-phenylethyl)acrylamide
  • 3-phenyl-N-(3-pyridinylmethyl)acrylamide

Uniqueness: 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its oxadiazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

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